PF-5081090 was developed by Pfizer Inc. and is classified as a small molecule inhibitor that disrupts the synthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The compound has been studied extensively for its potential to combat antibiotic resistance by inhibiting LpxC, which is essential for bacterial viability due to its role in lipopolysaccharide biosynthesis .
The synthesis of PF-5081090 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a series of reactions that typically include:
The final product has a molecular weight of 412.43 g/mol and a chemical formula of CHFNOS .
PF-5081090's structure features a pyridone ring fused to a methylsulfone group, which is critical for its interaction with the LpxC enzyme. The detailed structural data includes:
The specific arrangement of functional groups within PF-5081090 contributes to its binding affinity and inhibitory action against LpxC .
PF-5081090 undergoes specific chemical interactions that facilitate its mechanism of action:
The mechanism by which PF-5081090 exerts its antibacterial effects involves several steps:
PF-5081090 exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and application in research settings.
PF-5081090 has significant applications in scientific research, particularly in microbiology and pharmacology:
Lipid A anchors lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, forming a critical permeability barrier against antibiotics. Its biosynthesis involves a conserved 10-step pathway, where the zinc-dependent metalloenzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the first committed step. Inhibiting LpxC disrupts lipid A production, compromising membrane integrity and increasing bacterial susceptibility to host defenses and antibiotics. This pathway is absent in humans, positioning LpxC as a high-specificity target against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae [2] [8].
The quest for LpxC inhibitors began in the 1980s with Merck’s identification of the oxazoline hydroxamate L-573,655 (IC₅₀: 8.5 µM). Optimization yielded L-161,240 (IC₅₀: 0.03 µM), though it lacked anti-Pseudomonas activity. Subsequent efforts revealed that P. aeruginosa LpxC required distinct chemotypes due to structural differences in its hydrophobic substrate channel. In the 2000s, academic-industrial collaborations (e.g., University of Washington/Chiron) developed broad-spectrum inhibitors like CHIR-090 (IC₅₀: 4 nM). Despite >20 years of research, only ACHN-975 advanced to Phase I trials (discontinued due to toxicity), underscoring the challenge of clinical translation [2] [9].
Key Milestones in LpxC Inhibitor Development:
Compound | Era | Key Feature | Limitation |
---|---|---|---|
L-573,655 | 1980s–1990s | First identified LpxC inhibitor | Low potency (MIC: 200–400 µg/mL) |
BB-78485 | Late 1990s | Improved activity (MIC: 1 µg/mL, E. coli) | Inactive against P. aeruginosa |
CHIR-090 | 2000s | Broad-spectrum activity | Preclinical discontinuation |
PF-5081090 | 2010s | Nanomolar potency vs. Pseudomonas | Not commercialized |
LpxC is a two-domain enzyme with a distorted β-sheet core and α-helical insertions. Its active site contains a catalytic zinc ion coordinated by His78, His237, and Asp241 (in P. aeruginosa), which anchors inhibitors via polar interactions. The enzyme’s hydrophobic channel accommodates the fatty-acyl chain of its substrate, UDP-3-O-acyl-GlcNAc. PF-5081090 exploits this architecture through:
PF-5081090’s Structural and Biochemical Profile:
Property | Value | Significance |
---|---|---|
Chemical Formula | C₁₈H₂₁FN₂O₆S | Molecular weight: 412.43 g/mol |
LpxC IC₅₀ (P. aeruginosa) | 1.1 nM | High target affinity |
LpxC IC₅₀ (K. pneumoniae) | 0.069 nM | Species-specific potency variation |
Bactericidal Mechanism | Rapid lipid A synthesis inhibition | Collapses outer membrane integrity within hours |
PF-5081090 exhibits rapid bactericidal effects in vitro:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7